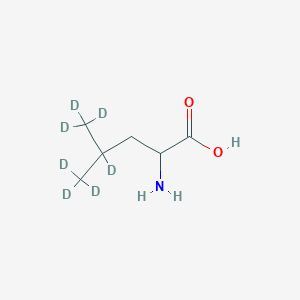
DL-Leucine-d7 (iso-propyl-d7)
Vue d'ensemble
Description
DL-Leucine-d7 (iso-propyl-d7) is the labelled analogue of Leucine . It is also known as DL-Leucine-4,5,5,5,6,6,6-D7 .
Synthesis Analysis
The compound is stable if stored under recommended conditions .Molecular Structure Analysis
The molecular formula of DL-Leucine-d7 (iso-propyl-d7) is C6H13NO2 . The molecular weight is 138.22 g/mol . The IUPAC name is 2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid . The InChI is 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D .Applications De Recherche Scientifique
Analytical Method Development
- A method was developed for determining d- and l-isomers of leucine in human plasma using high-performance liquid chromatography tandem mass spectrometry, which included the discrimination of dl-leucine from its isomers using dl-leucine-d7 (Sugimoto, Kakehi, & Jinno, 2015).
Molecular Evolution and Synthesis
- The stereospecificity of dipeptide syntheses using DL-alanine, DL-leucine, DL-methionine, DL-phenylalanine, and DL-valine as substrates was studied, contributing to understanding molecular evolution (Kricheldorf, Au, & Mang, 2009).
Role in Generating Peptides
- DL-Leucine-thioethyl esters (LeuSEt), tagged with deuterium atoms, were used in polycondensation studies to investigate the generation of isotactic peptides and co-peptides in water, significant for understanding peptide formation in early biological evolution (Illos, Clodic, Bolbach, Weissbuch, & Lahav, 2010).
Enzymatic Synthesis and Isolation
- D-amino acid production from racemic amino acids, including leucine, was achieved using Proteus vulgaris as a biocatalyst, demonstrating an efficient method to isolate D-isomers (Takahashi, Furui, & Shibatani, 1997).
Study of Homochiral Peptides
- Investigations on the formation of homochiral peptides from DL-leucine in aqueous solutions contributed to the understanding of biochirogenesis, the emergence of homochirality in biological molecules (Illos, Bisogno, Clodic, Bolbach, Weissbuch, & Lahav, 2008).
Enzymatic Oxidation for Synthesis
- An efficient and selective enzymatic oxidation system was developed for the synthesis of enantiomerically pure D-tert-leucine from racemic DL-tert-leucine, demonstrating a practical approach for obtaining pure enantiomers (Hummel, Kuzu, & Geueke, 2003).
Biosynthesis and Metabolism Studies
- Research on the biosynthesis of branched-chain amino acids in Salmonella typhimurium used analogs like 5′,5′,5′-Trifluoro-dl-leucine to study regulatory mutants, providing insights into the regulation of amino acid biosynthesis (Calvo, Freundlich, & Umbarger, 1969).
Mécanisme D'action
Propriétés
IUPAC Name |
2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-d7 (iso-propyl-d7) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



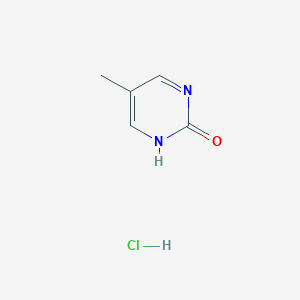

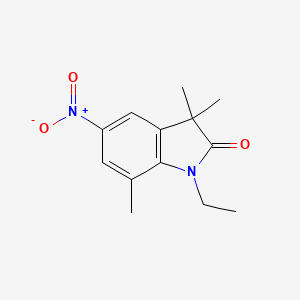
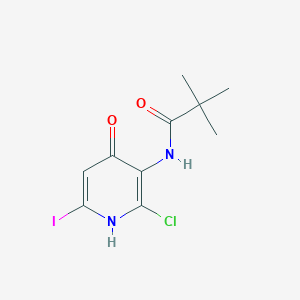

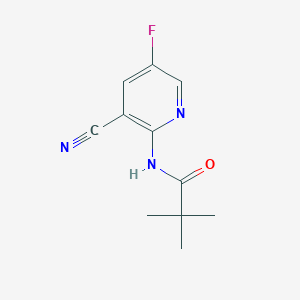
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
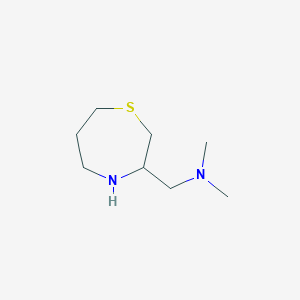
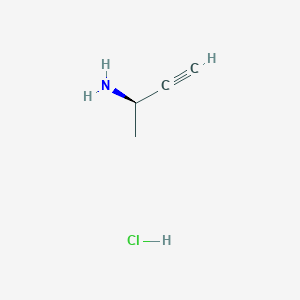
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
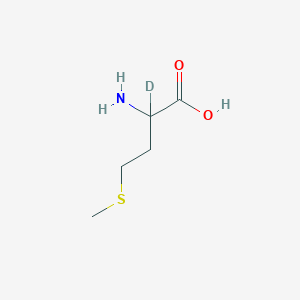
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
